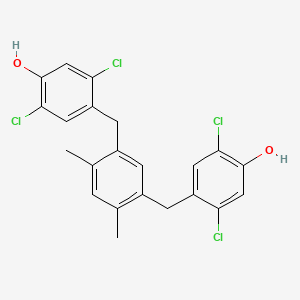
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is a complex organic compound characterized by its unique structure, which includes multiple phenolic and chlorinated groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-m-phenylenedimethylene with 2,5-dichlorophenol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as gas chromatography and mass spectrometry ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions may produce less chlorinated phenolic compounds.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various chlorinated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. Its ability to disrupt microbial cell walls makes it a candidate for developing new antibiotics.
Medicine
In medicine, (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is explored for its potential use in drug development. Its unique chemical properties may allow it to interact with specific biological targets, leading to new therapeutic agents.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cell membranes, leading to antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: A simpler chlorinated phenol with similar antimicrobial properties.
4,4’-Methylenebis(2,6-dichlorophenol): Another related compound with similar structural features.
Uniqueness
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) stands out due to its unique combination of methyl and chlorinated groups, which confer specific chemical and biological properties. Its complex structure allows for diverse applications and makes it a valuable compound in various fields.
Conclusion
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of ongoing research and development.
Eigenschaften
CAS-Nummer |
64059-32-1 |
|---|---|
Molekularformel |
C22H18Cl4O2 |
Molekulargewicht |
456.2 g/mol |
IUPAC-Name |
2,5-dichloro-4-[[5-[(2,5-dichloro-4-hydroxyphenyl)methyl]-2,4-dimethylphenyl]methyl]phenol |
InChI |
InChI=1S/C22H18Cl4O2/c1-11-3-12(2)14(6-16-8-20(26)22(28)10-18(16)24)4-13(11)5-15-7-19(25)21(27)9-17(15)23/h3-4,7-10,27-28H,5-6H2,1-2H3 |
InChI-Schlüssel |
DHWCRAYNPWXNFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2Cl)O)Cl)CC3=CC(=C(C=C3Cl)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


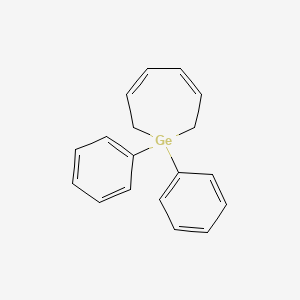

![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
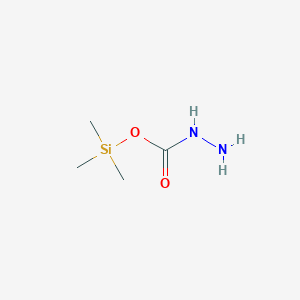
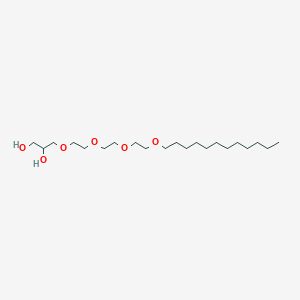




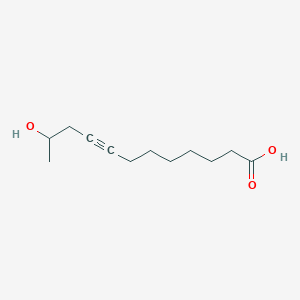
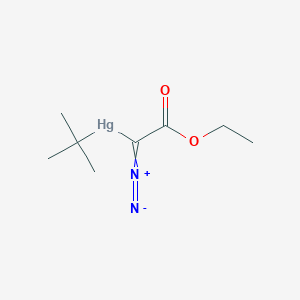
![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
